N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazepine ring, a sulfonamide group, and a tolyl moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the isopentyl and dimethyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides and strong bases.
Attachment of the sulfonamide group: This step involves the reaction of the oxazepine intermediate with a sulfonyl chloride in the presence of a base.
Addition of the tolyl moiety: The final step includes the coupling of the sulfonamide intermediate with a tolyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the sulfonamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(o-tolyl)methanesulfonamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
The uniqueness of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations based on available studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H32N4O4S |
Molecular Weight | 448.6 g/mol |
CAS Number | 1428373-16-3 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the oxazepine ring followed by functionalization at various positions. The synthetic route may involve reactions such as cyclization and sulfonamide formation to achieve the desired structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, analogues of similar structures have been tested against various cancer cell lines. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against leukemia cells (CCRF-CEM), with IC50 values indicating their potency. However, specific data on this compound's direct activity remains limited .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For example, derivatives with similar structural motifs demonstrated activity against various bacterial strains. Although direct studies on this specific compound are scarce, the presence of a methanesulfonamide group is often associated with enhanced antibacterial effects in related sulfonamide compounds .
The proposed mechanism of action for compounds in this class often involves inhibition of key enzymes or pathways critical for cell proliferation and survival. For example, some analogues have been shown to interfere with folate metabolism in cancer cells, leading to apoptosis. This mechanism may also extend to microbial targets where folate synthesis is crucial for bacterial growth .
Study 1: Antitumor Evaluation
A study evaluating the biological activity of structurally related compounds found that certain derivatives exhibited promising antitumor effects. The study utilized a panel of cancer cell lines and reported varying degrees of cytotoxicity. Although N-(5-isopentyl...) was not directly tested in this study, the findings suggest potential avenues for further investigation into its efficacy against cancer cells .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against common pathogens such as E. coli and S. aureus. The results indicated that modifications in the sulfonamide structure could lead to enhanced activity against resistant strains. While specific data on this compound were not provided, it underscores the potential relevance of structural features in determining biological efficacy .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-17(2)11-12-26-21-14-20(9-10-22(21)30-16-24(4,5)23(26)27)25-31(28,29)15-19-8-6-7-18(3)13-19/h6-10,13-14,17,25H,11-12,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAVTVXBALRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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